Procurement Cost and Stereochemical Purity: (7R,8aR) vs (7R,8aS) Diastereomer
The (7R,8aR) target compound commands a substantially higher price than its (7R,8aS) diastereomer, reflecting the synthetic challenge of installing the cis-fused ring junction with the hydroxyl group in the R configuration at both stereocenters. The (7R,8aR) isomer is priced at $300 per 100 mg (97% purity) from Demochem , whereas the (7R,8aS) diastereomer (CAS 1204603-42-8) is available at 232 CNY (approximately $32) per 100 mg (98% purity) from Macklin , representing a 9.4-fold cost premium for the specific stereochemistry.
| Evidence Dimension | Procurement price (100 mg scale) |
|---|---|
| Target Compound Data | $300 per 100 mg (97% purity) |
| Comparator Or Baseline | tert-butyl (7R,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 1204603-42-8): $32 per 100 mg (98% purity) |
| Quantified Difference | 9.4-fold higher cost for (7R,8aR) |
| Conditions | Vendor listing comparison; Demochem vs Macklin (cnreagent.com) |
Why This Matters
This price differential quantifies the synthetic complexity and limited commercial availability of the (7R,8aR) stereoisomer, making sourcing decisions critical for budget-conscious research programs requiring this specific configuration.
